(6-Methylpyridin-2-yl)methanesulfonyl chloride
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Overview
Description
(6-Methylpyridin-2-yl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol . This compound is primarily used in organic synthesis and research applications due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methylpyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: (6-Methylpyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone .
Scientific Research Applications
Chemistry: In chemistry, (6-Methylpyridin-2-yl)methanesulfonyl chloride is used as a reagent in various organic synthesis reactions, including the preparation of sulfonamides and other sulfur-containing compounds .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (6-Methylpyridin-2-yl)methanesulfonyl chloride involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
Tosyl chloride: Contains a toluene ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness: (6-Methylpyridin-2-yl)methanesulfonyl chloride is unique due to the presence of both the pyridine ring and the sulfonyl chloride group. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(6-methylpyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6-3-2-4-7(9-6)5-12(8,10)11/h2-4H,5H2,1H3 |
InChI Key |
XFOUSPOLWLHITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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